5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde
Overview
Description
5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde is an organic compound with the molecular formula C14H18BrNO. It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the 5-position and a 2-ethylpiperidin-1-yl group at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde can be achieved through a multi-step process. One common method involves the bromination of 2-(2-ethylpiperidin-1-yl)benzaldehyde. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: 5-Bromo-2-(2-ethylpiperidin-1-YL)benzoic acid
Reduction: 5-Bromo-2-(2-ethylpiperidin-1-YL)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the design of molecules that interact with specific biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may be exploited to design compounds with specific biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the bromine atom and the piperidine ring can influence its binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-methylpiperidin-1-YL)benzaldehyde
- 5-Bromo-2-(2-propylpiperidin-1-YL)benzaldehyde
- 5-Chloro-2-(2-ethylpiperidin-1-YL)benzaldehyde
Uniqueness
5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde is unique due to the specific combination of the bromine atom and the 2-ethylpiperidin-1-yl group. This combination imparts distinct chemical and physical properties, such as reactivity and solubility, which can be advantageous in various applications. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-(2-ethylpiperidin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-2-13-5-3-4-8-16(13)14-7-6-12(15)9-11(14)10-17/h6-7,9-10,13H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXUGUVMPWKLRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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